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Abstract
Irodanoprost (also known as MES-1022) is a potent and selective agonist of the prostaglandin

E2 (PGE2) receptor subtype 4 (EP4). As a member of the G-protein coupled receptor (GPCR)

family, the EP4 receptor is a key mediator of various physiological and pathological processes,

including inflammation, bone metabolism, and tissue regeneration. Irodanoprost is currently

under investigation as a therapeutic agent for conditions such as osteogenesis-related

diseases and Duchenne muscular dystrophy (DMD)[1]. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, mechanism of

action, and relevant experimental protocols for the characterization of Irodanoprost.

Chemical Structure and Physicochemical Properties
Irodanoprost is a complex small molecule with the IUPAC name 7-((R)-2-((R,E)-4,4-difluoro-3-

(2-(4-((4-hydroxy-4,4-diphosphonobutyl)carbamoyl)phenyl)acetoxy)-4-phenylbut-1-en-1-yl)-5-

oxopyrrolidin-1-yl)heptanoic acid. Its chemical structure is characterized by a difluorinated

prostaglandin-like core conjugated to a moiety designed to target calcium-rich tissues[1].

Table 1: Physicochemical Properties of Irodanoprost
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Property Value Source

IUPAC Name

7-((R)-2-((R,E)-4,4-difluoro-3-

(2-(4-((4-hydroxy-4,4-

diphosphonobutyl)carbamoyl)p

henyl)acetoxy)-4-phenylbut-1-

en-1-yl)-5-oxopyrrolidin-1-

yl)heptanoic acid

N/A

Synonyms Irodanoprostum, MES-1022 [1]

CAS Number 2055490-48-5 N/A

Molecular Formula C34H44F2N2O13P2 N/A

Molecular Weight 788.66 g/mol N/A

SMILES

C(CCCN1--INVALID-LINK--

(F)F)OC(=O)Cc3ccc(cc3)C(=O

)NCCCC(O)(P(=O)(O)O)P(=O)

(O)O">C@@HCCC1=O)CCC(

=O)O

N/A

Appearance To be determined N/A

Solubility To be determined N/A

Stability
Store at -20°C for long-term

storage.
N/A

Mechanism of Action and Signaling Pathways
Irodanoprost is a selective agonist for the prostanoid EP4 receptor. The EP4 receptor is a

GPCR that primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein

complex.

Canonical Gs-cAMP Signaling Pathway
Activation of the EP4 receptor by Irodanoprost leads to a conformational change in the

receptor, facilitating the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP

complex then dissociates from the βγ subunits and stimulates adenylyl cyclase (AC). Adenylyl
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cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The

subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn

phosphorylates various downstream target proteins, leading to a cellular response.
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Caption: Canonical EP4 Receptor Signaling Pathway.

Alternative Signaling Pathways
In addition to the canonical Gs-cAMP pathway, the EP4 receptor has been shown to couple to

other signaling cascades, including:

PI3K/Akt Pathway: The EP4 receptor can also activate the phosphatidylinositol 3-kinase

(PI3K)/Akt pathway, which is crucial for cell survival and proliferation.

β-Arrestin Pathway: Upon phosphorylation by G protein-coupled receptor kinases (GRKs),

the EP4 receptor can recruit β-arrestins, leading to receptor desensitization, internalization,

and activation of distinct signaling pathways, such as the ERK/MAPK cascade.

Pharmacological Properties
Receptor Binding Affinity and Functional Potency
Specific quantitative data for Irodanoprost's binding affinity (Ki) and functional potency (EC50)

are not yet publicly available. However, potent and selective EP4 agonists typically exhibit high
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affinity and potency in the nanomolar range.

Table 2: Representative Pharmacological Data for EP4 Receptor Ligands

Compound Receptor Assay Type Value Source

PGE2 Human EP4
Radioligand

Binding (Ki)
~1-5 nM N/A

PGE2 Human EP4

cAMP

Accumulation

(EC50)

~1-10 nM N/A

Irodanoprost Human EP4
Radioligand

Binding (Ki)

Data not

available

Irodanoprost Human EP4

cAMP

Accumulation

(EC50)

Data not

available

Selectivity Profile
Irodanoprost is reported to be a selective EP4 receptor agonist. A comprehensive selectivity

profile against other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP) would be crucial for

understanding its off-target effects. This data is not currently in the public domain.

Pharmacokinetics
Detailed pharmacokinetic parameters (Absorption, Distribution, Metabolism, Excretion - ADME)

for Irodanoprost in various preclinical species are not yet publicly available.

Experimental Protocols
The following sections provide detailed methodologies for the characterization of

Irodanoprost.

In Vitro Assays
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This protocol describes a competitive radioligand binding assay to determine the binding affinity

(Ki) of Irodanoprost for the human EP4 receptor.

Materials:

HEK293 cells stably expressing the human EP4 receptor

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

[3H]-PGE2 (radioligand)

Unlabeled PGE2 (for non-specific binding determination)

Irodanoprost (test compound)

96-well microplates

Glass fiber filters

Scintillation cocktail and counter

Methodology:

Membrane Preparation:

Culture HEK293-hEP4 cells to confluency.

Harvest cells and homogenize in ice-cold membrane preparation buffer.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed to pellet the cell membranes.

Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g.,

using a BCA assay).

Binding Assay:

In a 96-well plate, add in the following order:
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Assay buffer

Increasing concentrations of Irodanoprost or unlabeled PGE2 (for standard curve).

A fixed concentration of [3H]-PGE2 (typically at its Kd).

Cell membrane preparation.

For total binding, add only [3H]-PGE2 and membranes.

For non-specific binding, add a high concentration of unlabeled PGE2, [3H]-PGE2, and

membranes.

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

Filtration and Counting:

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to

separate bound from free radioligand.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration (Irodanoprost).

Determine the IC50 value (the concentration of Irodanoprost that inhibits 50% of specific

[3H]-PGE2 binding) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Radioligand Binding Assay Workflow.
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This protocol describes a cell-based functional assay to determine the potency (EC50) of

Irodanoprost in stimulating cAMP production via the EP4 receptor, using Homogeneous Time-

Resolved Fluorescence (HTRF).

Materials:

HEK293 cells stably expressing the human EP4 receptor

Cell culture medium

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Irodanoprost (test compound)

PGE2 (positive control)

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

384-well low-volume white plates

HTRF-compatible plate reader

Methodology:

Cell Preparation:

Culture HEK293-hEP4 cells to the desired confluency.

Harvest and resuspend the cells in stimulation buffer containing a PDE inhibitor to prevent

cAMP degradation.

Dispense the cell suspension into a 384-well plate.

Compound Addition and Stimulation:

Add increasing concentrations of Irodanoprost or PGE2 (for a standard curve) to the

wells.
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Incubate the plate at room temperature for a predetermined stimulation time (e.g., 30

minutes).

Lysis and Detection:

Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to

each well.

Incubate for 1 hour at room temperature to allow for cell lysis and the competitive binding

reaction to occur.

HTRF Reading:

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at

two wavelengths (e.g., 665 nm and 620 nm).

Data Analysis:

Calculate the HTRF ratio (e.g., 665 nm / 620 nm) for each well.

Convert the HTRF ratios to cAMP concentrations using a standard curve generated with

known cAMP concentrations.

Plot the cAMP concentration against the logarithm of the Irodanoprost concentration.

Determine the EC50 value (the concentration of Irodanoprost that produces 50% of the

maximal response) using non-linear regression analysis.
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Caption: HTRF cAMP Functional Assay Workflow.
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In Vivo Studies in a Duchenne Muscular Dystrophy
(DMD) Model
The following protocol is based on a reported study of Irodanoprost in dystrophin-lacking rats,

a model for DMD[1].

Animal Model:

Dystrophin-lacking rats (e.g., Dmdmdx rats) exhibiting a severe and progressive DMD

phenotype.

Experimental Design:

Acclimatization: House the animals in a controlled environment with a standard diet and

water ad libitum for at least one week before the start of the experiment.

Grouping: Randomly assign animals to the following groups:

Vehicle control

Irodanoprost (1 mg/kg)

Irodanoprost (3 mg/kg)

Dosing:

Administer Irodanoprost or vehicle via subcutaneous injection once weekly for 8

weeks[1].

Monitoring:

Monitor body weight weekly.

Perform functional assessments at baseline and at regular intervals throughout the study.

Endpoint Analysis:
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At the end of the 8-week treatment period, euthanize the animals and collect tissues for

analysis.

Outcome Measures:

In vivo Functional Assessment:

Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.

Locomotor Activity: Assess spontaneous activity in an open field test.

Ex vivo Muscle Contractility:

Isolate specific muscles (e.g., extensor digitorum longus - EDL) and measure contractile

properties (e.g., twitch force, tetanus force) in an organ bath system.

Histological Analysis:

Collect tibialis anterior and heart muscles.

Fix, embed, and section the tissues.

Perform Hematoxylin and Eosin (H&E) staining to assess myofiber size, number, and

central nucleation.

Perform Masson's trichrome staining to quantify fibrosis.

Perform Oil Red O staining to assess fat infiltration.

Biochemical Analysis:

Measure serum creatine kinase (CK) levels as a marker of muscle damage.

Conclusion
Irodanoprost is a promising selective EP4 receptor agonist with potential therapeutic

applications in diseases characterized by impaired tissue regeneration, such as Duchenne

muscular dystrophy. Its unique chemical structure, designed for targeted delivery, and its
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mechanism of action through the well-characterized EP4 signaling pathway make it a

compelling candidate for further investigation. The experimental protocols outlined in this guide

provide a framework for the comprehensive in vitro and in vivo characterization of

Irodanoprost and similar compounds, facilitating a deeper understanding of their

pharmacological properties and therapeutic potential. Further disclosure of quantitative binding,

potency, selectivity, and pharmacokinetic data will be essential for its continued development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

